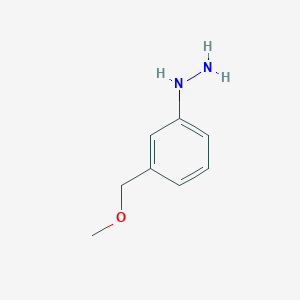
(3-(Methoxymethyl)phenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methoxymethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)phenyl)hydrazine typically involves the reaction of this compound hydrochloride with a base to liberate the free hydrazine . Another method involves the reduction of the corresponding nitro compound using hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or distillation.
化学反应分析
Types of Reactions: (3-(Methoxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
科学研究应用
(3-(Methoxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (3-(Methoxymethyl)phenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Phenylhydrazine: Similar structure but lacks the methoxymethyl group.
(3-Methoxyphenyl)hydrazine: Similar structure but lacks the methoxymethyl group on the phenyl ring.
Uniqueness: (3-(Methoxymethyl)phenyl)hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to other hydrazine derivatives.
生物活性
(3-(Methoxymethyl)phenyl)hydrazine, a compound characterized by a hydrazine functional group attached to a phenyl ring with a methoxymethyl substitution, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Chemical Structure and Synthesis
The molecular structure of this compound includes:
- Hydrazine moiety : Contributes to its reactivity.
- Phenyl group : Provides stability and potential interactions with biological targets.
- Methoxymethyl group : Enhances solubility and modulates biological activity.
Synthesis methods typically involve the reaction of methoxymethyl-substituted aromatic aldehydes with hydrazine derivatives, leading to the formation of this compound through condensation reactions under acidic conditions.
Anticancer Properties
Research indicates that hydrazine derivatives, including this compound, exhibit anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), showing significant cytotoxic effects at specific concentrations .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi. The compound was tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating varying degrees of inhibition.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Concentration Tested (μg/disc) |
|---|---|---|
| Staphylococcus aureus | 15 | 200 |
| Candida albicans | 12 | 200 |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on MCF-7 cells. The results indicated a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 25 μg/mL. The study utilized a Sulforhodamine B assay to quantify cell viability post-treatment .
Case Study 2: Antimicrobial Screening
In another investigation, this compound was screened against several pathogenic microorganisms. The results showed that at a concentration of 200 μg/disc, it inhibited the growth of Staphylococcus aureus effectively compared to standard antibiotics .
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
[3-(methoxymethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7-3-2-4-8(5-7)10-9/h2-5,10H,6,9H2,1H3 |
InChI 键 |
UHZGTBWNPRPYEQ-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=CC=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















